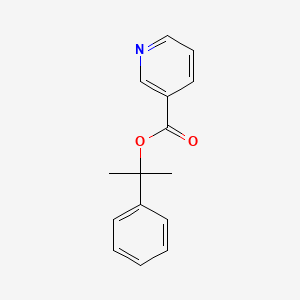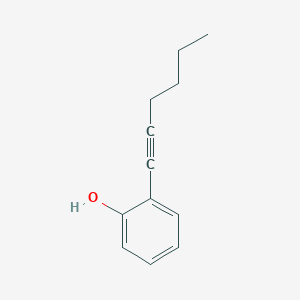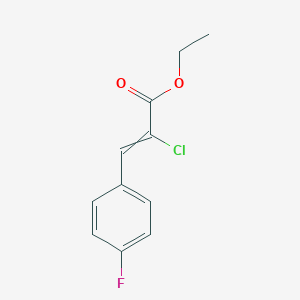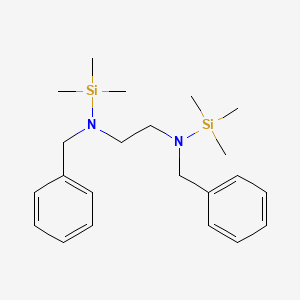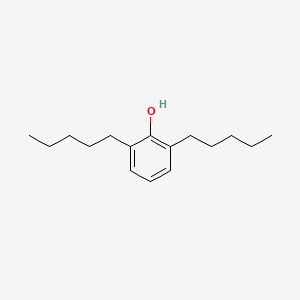
2,6-Dipentylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dipentylphenol is an organic compound with the molecular formula C16H26O It is a derivative of phenol, where two pentyl groups are substituted at the 2 and 6 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dipentylphenol typically involves the alkylation of phenol with pentyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where phenol reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced catalytic systems and purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dipentylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives of this compound.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
2,6-Dipentylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 2,6-Dipentylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and interactions with biological molecules. The pentyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems. These properties enable this compound to modulate enzymatic activities, interact with cellular membranes, and exert its effects in various biological contexts.
Comparison with Similar Compounds
2,6-Dimethylphenol: A derivative of phenol with two methyl groups at the 2 and 6 positions. It is used in the production of antioxidants and as a chemical intermediate.
2,6-Di-tert-butylphenol: Known for its use as an antioxidant in various industrial applications.
2,6-Diphenylphenol: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Uniqueness of 2,6-Dipentylphenol: this compound stands out due to its unique combination of hydrophobic pentyl groups and a reactive phenolic group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. Its potential biological activities and versatility in chemical synthesis further highlight its uniqueness compared to other similar compounds.
Properties
CAS No. |
116374-97-1 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2,6-dipentylphenol |
InChI |
InChI=1S/C16H26O/c1-3-5-7-10-14-12-9-13-15(16(14)17)11-8-6-4-2/h9,12-13,17H,3-8,10-11H2,1-2H3 |
InChI Key |
PNRMMCVPSJQXMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC=C1)CCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





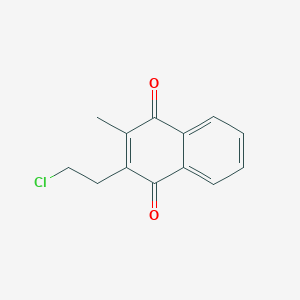
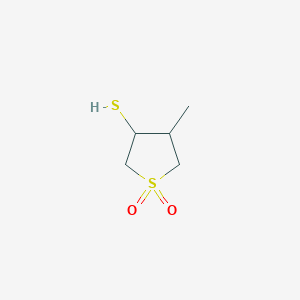
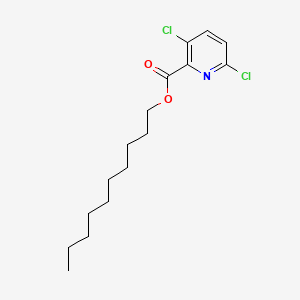
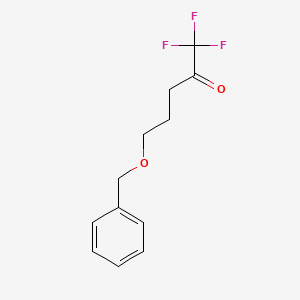
![1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B14290722.png)
![1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane](/img/structure/B14290726.png)
